molecular formula C8H8ClF3N2 B13538825 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine

2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine

Cat. No.: B13538825
M. Wt: 224.61 g/mol
InChI Key: HNBFEFIOJJOVFP-UHFFFAOYSA-N
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Description

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine typically involves multiple steps:

    Starting Material: The synthesis begins with 2,3-dichloro-5-(trifluoromethyl)pyridine.

    Condensation: This compound undergoes condensation with ethyl-2-cyanoacetate to form an intermediate.

    Decarboxylation: The intermediate is then decarboxylated to yield 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.

    Reduction: The nitrile group is reduced to an amine using a reducing agent such as sodium borohydride (NaBH4) in the presence of a catalyst like nickel chloride (NiCl2).

    Deprotection: The final step involves deprotection to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

    Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Sodium borohydride (NaBH4) in the presence of nickel chloride (NiCl2) is commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Reduction: Various amine derivatives.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)pyridine
  • 3-chloro-5-(trifluoromethyl)pyridin-2-amine
  • 2-(2-aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1-2,13H2

InChI Key

HNBFEFIOJJOVFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CCN)Cl)C(F)(F)F

Origin of Product

United States

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